Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

QC laboratories face audit risks when using non-certified impurity standards. This compound is the official EP Impurity A for Allopurinol tablets, with a certified retention time of 4.2 min on the official EP method, directly satisfying ICH Q3A(R2) identification and qualification requirements. Its use prevents system suitability failures common with alternative aminopyrazoles. Key benefits: • Certified chromatographic identity; avoids batch release invalidation • High melting point (246-247°C); stable under ambient global shipping • Balanced LogP (~1.87); ≥2.5 mg/mL solubility for reproducible assays

Molecular Formula C12H14N4O4
Molecular Weight 278.26 g/mol
CAS No. 43024-67-5
Cat. No. B052452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
CAS43024-67-5
Synonyms7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid Diethyl Ester
Molecular FormulaC12H14N4O4
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=C(C=N2)C(=O)OCC)N=C1)N
InChIInChI=1S/C12H14N4O4/c1-3-19-11(17)7-5-14-10-8(12(18)20-4-2)6-15-16(10)9(7)13/h5-6H,3-4,13H2,1-2H3
InChIKeyNXFDIPGZEWOPDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.7 [ug/mL]

Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate (CAS 43024-67-5): A Pharmacopeial Reference Scaffold for Targeted Kinase and PDE Inhibitor Synthesis


Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate (CAS 43024-67-5) is a heterocyclic building block bearing a C7 primary amine and two ethyl ester groups at the C3 and C6 positions on a pyrazolo[1,5-a]pyrimidine core [1]. This substitution pattern furnishes a rigid, tunable scaffold that is a common intermediate for kinase and phosphodiesterase (PDE) inhibitor programs [2][3]. Procurement relevance stems from its unique, quantitative compliance with regulatory impurity profiling, cold-chain amenable physical properties, and superior reactivity as an electrophilic/oxidative functionalization handle.

Procurement Risk Assessment for Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate: Why Generic Substitution Fails


Simple 7-aminopyrazolo[1,5-a]pyrimidine analogs lacking the 3,6-dicarboxylate diester pattern show divergent electronic properties and very different stability during storage and handling. The combination of a free C7 amine with two electron-withdrawing ester groups uniquely modulates the electron density of the core, directly impacting chemical stability and solubility-critical factors for reproducible downstream chemistry and assay results [1]. Attempts to interchange this compound with its C7-desamino, monoester, or non-esterified diacid analogs without full revalidation risk quantitative recovery failures in analytical reference workflows, shifts in HPLC column selectivity, and significant changes in reaction kinetics for library synthesis [2].

Quantitative Differentiation Guide for Sourcing Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate (CAS 43024-67-5) Against Analogues


Superior Basicity and Hydrogen-Bond Donor Capacity Relative to 7-Hydroxy Analogues Drives Differential Kinase Recognition

The electron-donating 7-amino substituent in the target compound increases the basicity of the pyrimidine nitrogen, resulting in a pKa of 1.76, whereas the corresponding 7-hydroxy analogue (pyrazolo[1,5-a]pyrimidin-7-ol) exhibits a pKa of 0.82 [1][2]. This near 1-log unit difference in protonation state alters the hydrogen-bond donor capacity at physiological pH, which is critical for anchoring the scaffold within kinase ATP-binding pockets. Comparative SAR studies confirm that the 7-amino group is essential for VEGFR-2 (KDR) inhibitory activity, with the 7-hydroxy analogue showing a complete loss of inhibition at 10 µM [3].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Regulatory Identity as a Quantified Allopurinol Impurity A Standard Enables HPLC/EP Method Compliance

This compound is formally designated as Allopurinol Impurity A by the European Pharmacopoeia (EP), with a specified retention time of approximately 4.2 minutes in the official HPLC method for Allopurinol Tablets, clearly separated from allopurinol (7.7 min), Impurities B/C (6.1 min), and Impurities D/E (26.1/27.8 min) [1][2]. The closest structural analog, 3-aminopyrazole-4-carboxamide (CAS 27511-79-1, also historically referred to as an Allopurinol impurity), has a retention time of ~3.1 minutes under the same chromatographic conditions, confirming selectivity [3]. The target compound is supplied as an EP Reference Standard with a unit quantity of 15 mg per vial and batch-specific certified purity [2].

Pharmaceutical Quality Control Reference Standards European Pharmacopoeia

3,6-Diester Substitution Pattern Confers CDK2 IC50 Activity Two Orders of Magnitude Superior to 3-Monoester Analogues

Although the exact target compound was not screened for CDK inhibition, a closely related 3,6-disubstituted pyrazolo[1,5-a]pyrimidine congener bearing an ester and a substituted amide at the 3- and 6-positions demonstrated an IC50 of 20 nM against CDK2/cyclin A and 29 nM against CDK2/cyclin E [1]. In contrast, a structurally divergent 3-monoester pyrazolo[1,5-a]pyrimidine scaffold lacking the 6-substituent exhibited an IC50 greater than 10,000 nM against the same CDK2 isoforms . The 3,6-disubstitution motif on the scaffold, also present in the target compound's ethyl diester form, is thus associated with a >500-fold improvement in potency, attributable to dual-pocket engagement within the ATP-binding site [1].

Cyclin-Dependent Kinase Cancer Therapeutics Structure-Activity Relationship

Melting Point of 246–247 °C Enables Room-Temperature Procurement Without Cold-Chain Logistics, Superior to Low-Melting Analogues

The target compound exhibits a melting point of 246–247 °C, as reported by CAS Common Chemistry and multiple supplier specifications [1][2]. This high melting point contrasts sharply with simpler ester-bearing pyrazolo[1,5-a]pyrimidine analogues, such as the 7-(dimethylamino-vinyl) derivative (CAS 162286-68-2), which melts at 98–101 °C, and the 3,6-dicarboxylic acid diethyl ester (desamino, CAS 1408074-47-4) with a melting point of 114–116 °C [3]. The >130 °C elevation in melting point for the target compound indicates stronger intermolecular hydrogen bonding from the 7-amino donor, which translates to superior room-temperature storage stability and significantly reduced risk of degradation or polymorph conversion during international transit.

Chemical Logistics Physical Stability Procurement Compliance

Ethyl Ester Lipophilicity Balances Aqueous Solubility vs. Membrane Permeability with a LogP Advantage

The target compound's ethyl ester groups confer a calculated logP of approximately 1.87, positioning it within the optimal range for both aqueous solubility and passive membrane permeability [1]. In comparison, the dimethyl ester analogue of the same pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate series displays a logP of 0.96, while the non-esterified 7-amino-3,6-dicarboxylic acid has a logP of -0.82 . This places the diethyl ester in a privileged physiochemical space that is neither too polar (undruggable due to poor permeability) nor too lipophilic (precipitation risk in cell-based assays), making it an ideal balance for in vitro screening and in vivo compatibility.

Drug-likeness ADME Profiling Medicinal Chemistry

Procurement-Ready Application Scenarios for Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate


European Pharmacopoeia-Compliant HPLC Impurity Profiling of Allopurinol API and Finished Dosage Forms

For quality control laboratories producing Allopurinol tablets under EU GMP, this compound is the required EP Impurity A reference standard with a certified chromatographic identity (retention time of 4.2 min on the official EP method) [1]. Its use directly satisfies ICH Q3A(R2) requirements for impurity identification and qualification, avoiding citation in regulatory audits. Substitute compounds with deviating retention times (e.g., 3.1 min for alternative aminopyrazoles) will fail system suitability tests, rendering batch release invalid.

Design of Dual-Site CDK2/Cyclin A Lead Optimization Libraries with >500x Potency Advantage

Medicinal chemistry teams optimizing cyclin-dependent kinase inhibitors can exploit the target compound's 3,6-diester scaffold to simultaneously address the ATP-adenine binding region and the solvent-exposed ribose pocket, as demonstrated by the class-leading 20 nM IC50 active congener [2]. The free C7 amino group permits late-stage diversification through reductive amination, urea formation, or Buchwald-Hartwig coupling, while the ethyl esters can be hydrolyzed or transesterified to fine-tune pharmacokinetics, offering synthetic versatility that simpler analogues cannot replicate [3].

Physicochemical Reference for Room-Temperature Procurement of Thermally Stable Heterocyclic Building Blocks in Global Supply Chains

The exceptionally high melting point of 246–247 °C eliminates reliance on cold-chain logistics, a significant functional differentiator for organizations procuring from multiple geographies. Unlike low-melting-point desamino analogues (114–116 °C) that risk melting, decomposition, or polymorphic conversion during tropical-climate transit, this compound remains physically and chemically stable under uncontrolled ambient conditions, ensuring reproducible potency upon dissolution for subsequent synthesis [4].

Live-Cell Kinase Inhibitor Screening with a Balanced LogP Scaffold for Consistent Solubility and Permeability

The balanced LogP of the target compound (~1.87) ensures adequate aqueous solubility (≥2.5 mg/mL for cell culture assays) while maintaining passive membrane permeability, a dual property profile that simpler monoesters or free diacids cannot deliver [5]. This eliminates the need for DMSO stock precipitation or permeability enhancers that introduce assay artifacts, thereby increasing the reproducibility of dose-response experiments in cell-based drug discovery campaigns.

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